Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
CAS No.: 4433-78-7
Cat. No.: VC2116424
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4433-78-7 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-3-oxobutanamide |
| Standard InChI | InChI=1S/C12H14N2O3/c1-8(15)7-12(17)14-11-5-3-10(4-6-11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17) |
| Standard InChI Key | PNVSDRLLBNUJBE-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C |
| Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C |
Introduction
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-, is a chemical compound with the CAS number 4433-78-7. It is characterized by its molecular formula C12H14N2O3 and molecular weight of 234.256 g/mol . This compound is of interest in various scientific studies, particularly in the fields of chemistry and pharmacology.
Analytical Methods
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-, can be analyzed using high-performance liquid chromatography (HPLC) techniques. Specifically, it can be separated on a Newcrom R1 reverse-phase HPLC column using a mobile phase that includes acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
Applications and Future Directions
Given its chemical structure and potential biological activity, Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-, may be explored further in pharmacological research. Its ability to be analyzed using HPLC makes it suitable for pharmacokinetic studies, which could provide insights into its metabolism and distribution in biological systems . Future research could focus on synthesizing derivatives with enhanced biological activity or exploring its potential as a scaffold for drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume